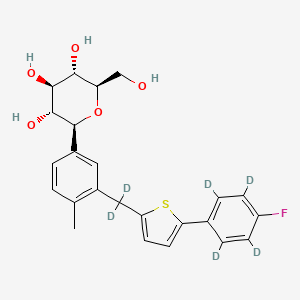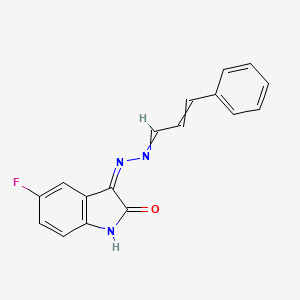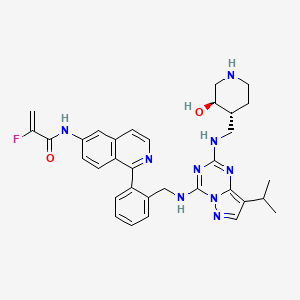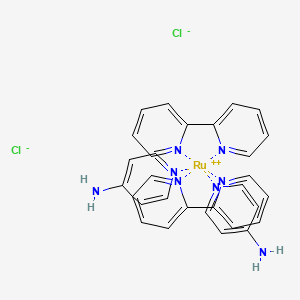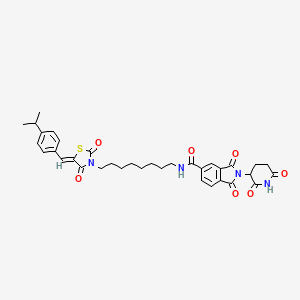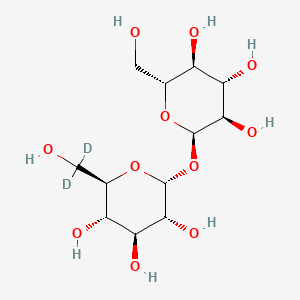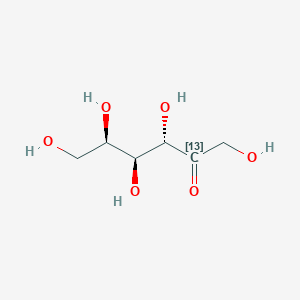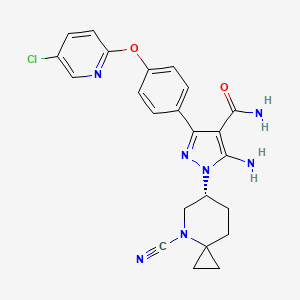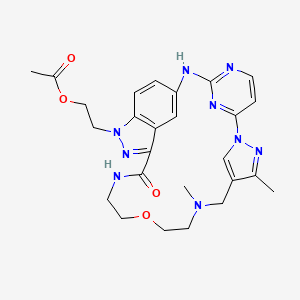
Propan-2-amine-d9 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-amine-d9 (hydrochloride) is a deuterium-labeled version of Propan-2-amine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and other scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-amine-d9 (hydrochloride) is synthesized by incorporating deuterium into Propan-2-amine hydrochloride. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of Propan-2-amine-d9 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified and crystallized to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-amine-d9 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Imines or nitriles.
Reduction Reactions: Primary amines.
Aplicaciones Científicas De Investigación
Propan-2-amine-d9 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.
Industry: Applied in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Propan-2-amine-d9 (hydrochloride) involves its incorporation into biological molecules, where the deuterium atoms replace hydrogen atoms. This substitution can alter the metabolic pathways and pharmacokinetics of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-amine hydrochloride: The non-deuterated version of the compound.
Deuterium-labeled compounds: Other compounds labeled with deuterium, such as deuterated benzene or deuterated ethanol.
Uniqueness
Propan-2-amine-d9 (hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and other biological processes .
Propiedades
Fórmula molecular |
C3H10ClN |
|---|---|
Peso molecular |
104.63 g/mol |
Nombre IUPAC |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD2 |
Clave InChI |
ISYORFGKSZLPNW-ACYXWGKCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].Cl |
SMILES canónico |
CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
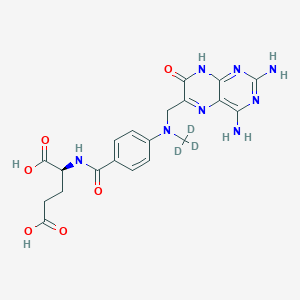
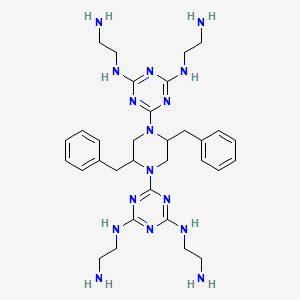
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
